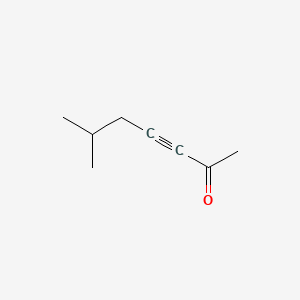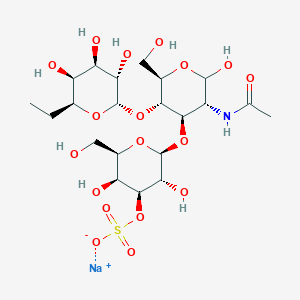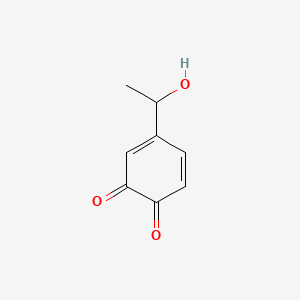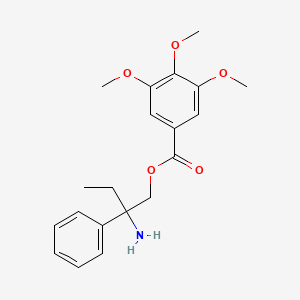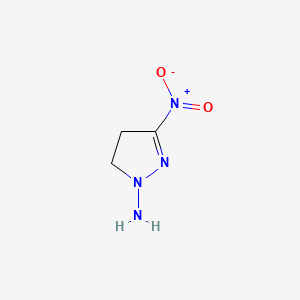![molecular formula C15H23N3O6S B13835769 (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol is a complex organic compound characterized by its unique structure, which includes an azido group, multiple ethoxy groups, and a sulfonylethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol typically involves multiple steps One common approach is to start with the sulfonylation of 4-methylphenol to introduce the sulfonyl group This is followed by the sequential addition of ethoxy groups through etherification reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol is used as a building block for the synthesis of more complex molecules. Its azido group makes it a valuable intermediate in click chemistry, facilitating the formation of triazoles.
Biology
In biological research, this compound can be used to study the effects of azido and sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-phenylethanol
- (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-chlorophenyl)sulfonylethanol
- (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methoxyphenyl)sulfonylethanol
Uniqueness
The uniqueness of (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol lies in its combination of azido, ethoxy, and sulfonyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H23N3O6S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol |
InChI |
InChI=1S/C15H23N3O6S/c1-13-2-4-14(5-3-13)25(20,21)15(19)12-24-11-10-23-9-8-22-7-6-17-18-16/h2-5,15,19H,6-12H2,1H3/t15-/m0/s1 |
Clé InChI |
SAKFPWKIQUGBAZ-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[C@@H](COCCOCCOCCN=[N+]=[N-])O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


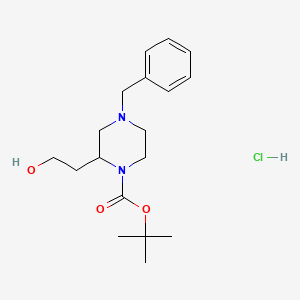
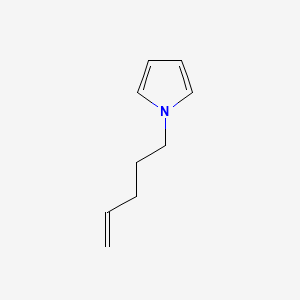
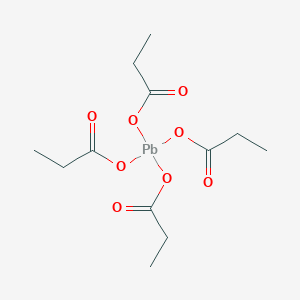

![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

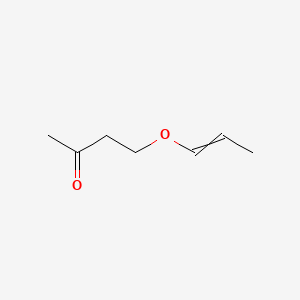
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
